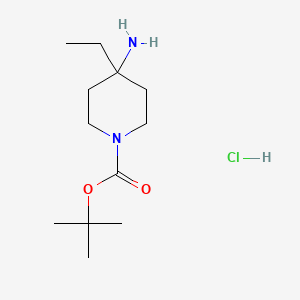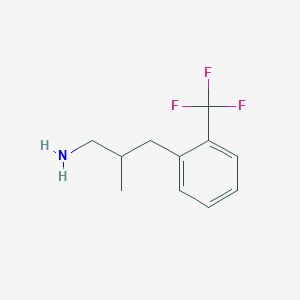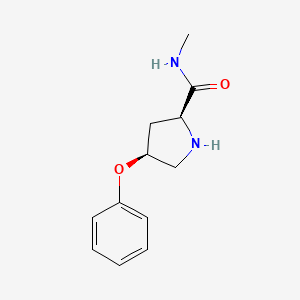
3,5-Dichloro-4-ethenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-ethenylpyridine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethenyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethenylpyridine can be achieved through various methods. One common approach involves the chlorination of 4-ethenylpyridine using chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification and isolation of the final product to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-ethenylpyridine undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,5-dichloro-4-ethylpyridine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-formylpyridine or 3,5-dichloro-4-carboxypyridine.
Reduction: Formation of 3,5-dichloro-4-ethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-ethenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethenylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-methylpyridine
- 3,5-Dichloro-4-ethylpyridine
- 3,5-Dichloro-4-propylpyridine
Uniqueness
3,5-Dichloro-4-ethenylpyridine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its alkyl-substituted analogs. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C7H5Cl2N |
|---|---|
Molecular Weight |
174.02 g/mol |
IUPAC Name |
3,5-dichloro-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2 |
InChI Key |
CAWNIFRDEXKHLP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=NC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)




![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)






